molecular formula C7H10BrN3 B13274285 3-(Bromomethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine

3-(Bromomethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B13274285
M. Wt: 216.08 g/mol
InChI Key: PPVQVXVZNWMSNC-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the triazolopyridine family. This compound is characterized by a triazole ring fused to a pyridine ring, with a bromomethyl group attached to the triazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine typically involves the reaction of 2-hydrazinopyridine with an appropriate bromomethylating agent. One common method is the one-pot synthesis, which involves the condensation of 2-hydrazinopyridine with a bromomethylating agent under mild conditions . The reaction is usually carried out at room temperature, making it an efficient and practical approach.

Industrial Production Methods

the one-pot synthesis method mentioned above can be scaled up for industrial applications due to its simplicity and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from substitution reactions are various derivatives of this compound, depending on the nucleophile used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Bromomethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine is unique due to its specific structure, which allows for versatile chemical modifications and interactions with biological targets. Its bromomethyl group provides a reactive site for further functionalization, making it a valuable compound in medicinal chemistry and biological research .

Properties

IUPAC Name

3-(bromomethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrN3/c8-5-7-10-9-6-3-1-2-4-11(6)7/h1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPVQVXVZNWMSNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=NN=C2CBr)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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